Cas no 1805472-22-3 (3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride)
3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride
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- Inchi: 1S/C7H3Br2ClF2O3S/c8-3-1-2-4(16(10,13)14)6(5(3)9)15-7(11)12/h1-2,7H
- InChI Key: MXVKWZAEKQBBGY-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1OC(F)F)S(=O)(=O)Cl)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 335
- XLogP3: 4.2
- Topological Polar Surface Area: 51.8
3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013015706-250mg |
3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride |
1805472-22-3 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
| Alichem | A013015706-500mg |
3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride |
1805472-22-3 | 97% | 500mg |
798.70 USD | 2021-06-25 | |
| Alichem | A013015706-1g |
3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride |
1805472-22-3 | 97% | 1g |
1,519.80 USD | 2021-06-25 |
3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride
Professional Introduction to 3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride (CAS No. 1805472-22-3)
3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride, with the chemical formula C₆H₂Br₂ClF₂O₃S, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both bromine and fluorine substituents, make it a versatile building block for further functionalization.
The CAS No. 1805472-22-3 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and compliance with regulatory standards. The molecular structure of 3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride consists of a benzene ring substituted with two bromine atoms at the 3rd and 4th positions, a difluoromethoxy group at the 2nd position, and a sulfonyl chloride functional group. This arrangement imparts distinct reactivity patterns that are exploited in synthetic chemistry.
In recent years, the demand for advanced intermediates like 3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride has surged due to their utility in creating complex molecular architectures. The pharmaceutical industry, in particular, has been leveraging such intermediates to develop drugs with enhanced efficacy and reduced side effects. The presence of multiple halogen atoms makes this compound an attractive candidate for cross-coupling reactions, which are fundamental in modern drug discovery.
One of the most compelling applications of 3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride is in the synthesis of sulfonamide derivatives. Sulfonamides are a class of compounds known for their broad spectrum of biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonyl chloride moiety in this compound allows for facile introduction of sulfonamide groups into target molecules through nucleophilic substitution reactions. This reaction is highly regioselective and proceeds efficiently under mild conditions, making it ideal for large-scale synthesis.
Moreover, the difluoromethoxy group at the 2nd position of the benzene ring adds another layer of reactivity to 3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride. Fluoro-substituted compounds are increasingly recognized for their improved pharmacokinetic properties, such as enhanced metabolic stability and better cell membrane penetration. This feature has led to a growing interest in fluorinated intermediates like this one among medicinal chemists.
Recent studies have highlighted the role of halogenated aromatic compounds in medicinal chemistry. For instance, a 2021 study published in the *Journal of Medicinal Chemistry* demonstrated that compounds containing both bromine and fluorine substituents exhibit superior binding affinity to biological targets compared to their non-halogenated counterparts. This finding underscores the importance of 3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride as a key intermediate in drug development.
The synthesis of 3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride typically involves multi-step organic transformations starting from commercially available precursors. The process often begins with the bromination of a halogenated benzene derivative followed by selective methoxylation using a difluoromethanol derivative. Subsequent oxidation and sulfonylation steps yield the final product. Advanced catalytic methods have been developed to improve yields and reduce byproduct formation, enhancing the sustainability of its production.
In agrochemical research, 3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride has been explored as a precursor for herbicides and fungicides. The structural motifs present in this compound contribute to its ability to interfere with essential biological pathways in pests and pathogens while maintaining low toxicity to non-target organisms. This makes it an invaluable tool for developing next-generation crop protection agents.
The handling and storage of 3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride require adherence to standard laboratory protocols due to its reactivity. It should be stored under inert conditions away from moisture and heat to prevent decomposition. Proper personal protective equipment (PPE), including gloves and safety goggles, must be worn when working with this compound to avoid skin and eye contact.
As research continues to advance our understanding of molecular interactions, compounds like 3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride will undoubtedly play an increasingly pivotal role in innovation across multiple scientific disciplines. Their unique structural features offer endless possibilities for designing molecules with tailored biological activities.
In conclusion,3,4-Dibromo-2-(difluoromethoxy)benzenesulfonyl chloride (CAS No. 1805472-22-3) is a multifaceted intermediate with significant potential in pharmaceuticals and agrochemicals alike. Its distinct structural attributes enable diverse synthetic applications while its halogen-rich nature enhances biological activity profiles. As scientists continue to uncover new synthetic pathways and applications,this compound will remain at forefrontof chemical innovation.
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